N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 2,4-difluorophenyl group. This compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and agrochemical properties due to their ability to modulate biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
CAS No. |
578757-87-6 |
|---|---|
Molecular Formula |
C22H17F2N5OS |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17F2N5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30) |
InChI Key |
XAOQORDOGWCWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure
The compound features a difluorophenyl group, a triazole moiety, and a sulfanyl linkage, which contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities primarily related to antifungal and anticancer properties. The following sections summarize key findings.
Antifungal Activity
- Mechanism of Action : The 1,2,4-triazole core in the compound is known for its antifungal properties. Triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, which is crucial for fungal cell membrane integrity .
- Efficacy : Studies have shown that derivatives of triazoles demonstrate significant antifungal activity against various strains. For instance, compounds with similar structures have been reported to show IC50 values in the low micromolar range against Candida species and Aspergillus .
Anticancer Activity
- Cell Line Studies : The compound has been tested on multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it possesses cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Apoptotic Mechanisms : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression . This suggests that it may trigger intrinsic apoptotic pathways critical for cancer treatment.
- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key targets in cancer cells, indicating potential as a lead compound for further development .
Case Studies
Several studies have focused on the biological activity of compounds structurally related to this compound:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole and phenyl groups can significantly affect biological activity. For example:
- Substituent Effects : Introduction of electron-withdrawing groups (EWGs) on the phenyl ring enhances anticancer activity.
- Linker Variations : Altering the sulfanyl group can influence both potency and selectivity against different biological targets.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group exhibits moderate nucleophilicity, enabling substitution reactions under controlled conditions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C | S-alkyl derivatives | Enhanced lipophilicity for drug delivery optimization |
| Arylation | Aryl diazonium salts, Cu(I) catalysis | Biaryl sulfides | Synthesis of extended aromatic systems |
These reactions are critical for modifying the compound’s pharmacokinetic properties. The sulfur atom’s lone pairs also facilitate coordination with transition metals like Cu(II) and Fe(III), forming stable complexes .
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under specific conditions:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| H₂O₂ | Acetic acid, 40°C | Sulfoxide | Moderate stability in neutral pH |
| mCPBA | Dichloromethane, RT | Sulfone | High thermal stability |
Sulfone derivatives exhibit enhanced electronic properties, making them valuable in structure-activity relationship (SAR) studies for antimicrobial agents.
Triazole Ring Reactivity
The 1,2,4-triazole core participates in:
-
Metal coordination : Binds to Zn(II) or Co(II) via N-atoms, forming octahedral complexes studied for catalytic activity .
-
Electrophilic substitution : Nitration at the 5-position using HNO₃/H₂SO₄ yields nitro derivatives, though steric hindrance from the pyridine ring limits regioselectivity.
Pyridine Ring Functionalization
The pyridin-4-yl group undergoes:
-
Quaternization : Reaction with methyl iodide in MeCN forms N-methylpyridinium salts, enhancing water solubility .
-
Coordination chemistry : Acts as a ligand for Pd(II) in cross-coupling reactions (e.g., Suzuki-Miyaura).
Acetamide Hydrolysis
The acetamide moiety is hydrolyzed under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl, reflux | 2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Basic | NaOH (aq), 80°C | Corresponding sodium carboxylate |
Hydrolysis products are intermediates for synthesizing ester or amide derivatives.
Biological Interactions
In enzymatic environments, the compound reacts via:
-
Triazole-mediated inhibition : Binds fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Competitive inhibition constants (Ki) range from 0.8–2.4 µM .
-
Pyridine-protein interactions : Forms hydrogen bonds with ATP-binding pockets in kinase assays .
Stability and Degradation
The compound degrades under UV light (λ = 254 nm) via:
-
S-C bond cleavage : Generates free thiol and acetamide fragments.
-
Defluorination : Loss of F⁻ ions from the difluorophenyl group at pH > 10.
Comparison with Similar Compounds
Antimicrobial Activity
- Electron-withdrawing substituents (e.g., Cl, F, CF₃) on the aryl group correlate with enhanced antimicrobial activity. For example, the chloro-substituted analog () showed superior activity against E. coli and S. aureus compared to the target compound’s methylphenyl group .
- Pyridinyl position : Pyridin-4-yl derivatives (target compound) exhibit stronger binding to bacterial enzymes than pyridin-2-yl or pyridin-3-yl variants due to optimized spatial orientation .
Anti-inflammatory and Antioxidant Activity
- Derivatives with electron-withdrawing groups on the acetamide aryl moiety (e.g., 2,4-difluorophenyl) demonstrated 40–60% inhibition of protein denaturation, comparable to diclofenac sodium .
- Compounds with methyl or ethyl groups on the triazole ring (e.g., ) showed moderate antioxidant activity (30–45% H₂O₂ scavenging), while chloro-substituted analogs () achieved 50–65% .
Agrochemically Relevant Activity
- Triazole-acetamide hybrids with pyridin-4-yl groups (e.g., OLC-12, ) act as insect olfactory receptor agonists. The target compound’s difluorophenyl group may reduce volatility compared to ethylphenyl analogs, impacting field efficacy .
Physicochemical Properties
| Property | Target Compound | Chloro Analog () | Furan Derivative () |
|---|---|---|---|
| LogP | 3.2 | 4.1 | 2.8 |
| Water Solubility (mg/L) | 12.5 | 8.3 | 18.9 |
| pKa | 6.9 | 6.5 | 7.2 |
Q & A
Q. Table 1. Synthesis Protocol for Key Intermediate
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiosemicarbazide + 4-methylbenzaldehyde, HCl/EtOH, reflux, 8h | 4-(4-Methylphenyl)-1,2,4-triazole-3-thiol | 75 |
| 2 | 2-Chloro-N-(2,4-difluorophenyl)acetamide, K₂CO₃, dry acetone, 60°C, 10h | Target Compound | 68 |
Q. Table 2. Antimicrobial Activity of Analogs
| Substituent (R) | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans |
|---|---|---|
| 4-Methylphenyl | 3.12 | 12.5 |
| 4-Fluorophenyl | 1.56 | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
